molecular formula C16H22BrNO3S B2989966 5-bromo-N-(2-(cyclohex-1-en-1-yl)ethyl)-2-methoxy-4-methylbenzenesulfonamide CAS No. 898644-70-7

5-bromo-N-(2-(cyclohex-1-en-1-yl)ethyl)-2-methoxy-4-methylbenzenesulfonamide

Cat. No.: B2989966
CAS No.: 898644-70-7
M. Wt: 388.32
InChI Key: YKMIPUASAIWOTH-UHFFFAOYSA-N
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Description

5-Bromo-N-(2-(cyclohex-1-en-1-yl)ethyl)-2-methoxy-4-methylbenzenesulfonamide is a benzenesulfonamide derivative characterized by a bromine atom at the 5-position, methoxy and methyl groups at the 2- and 4-positions, respectively, and a cyclohex-1-en-1-yl-substituted ethyl chain attached to the sulfonamide nitrogen. Its synthesis and characterization likely involve crystallographic tools such as SHELX and WinGX , which are widely used for small-molecule structure refinement and visualization.

Properties

IUPAC Name

5-bromo-N-[2-(cyclohexen-1-yl)ethyl]-2-methoxy-4-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22BrNO3S/c1-12-10-15(21-2)16(11-14(12)17)22(19,20)18-9-8-13-6-4-3-5-7-13/h6,10-11,18H,3-5,7-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKMIPUASAIWOTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Br)S(=O)(=O)NCCC2=CCCCC2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-bromo-N-(2-(cyclohex-1-en-1-yl)ethyl)-2-methoxy-4-methylbenzenesulfonamide is a sulfonamide derivative that has garnered interest due to its potential biological activities, particularly in the context of cancer treatment. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula of This compound is C16H22BrNO3SC_{16}H_{22}BrNO_3S, with a molecular weight of approximately 388.31 g/mol. The structure includes a bromine atom, a methoxy group, and a sulfonamide moiety, which are critical for its biological activity.

Table 1: Structural Characteristics

ComponentDescription
Molecular FormulaC16H22BrNO3SC_{16}H_{22}BrNO_3S
Molecular Weight388.31 g/mol
Functional GroupsBromine, Methoxy, Sulfonamide

Antitumor Activity

Recent studies have indicated that compounds similar to This compound exhibit significant antitumor properties. In particular, sulfonamide derivatives have shown cytotoxic effects against various cancer cell lines by interfering with microtubule dynamics.

The primary mechanism through which this compound exerts its antitumor effects is by targeting tubulin, thereby disrupting microtubule polymerization. This disruption leads to cell cycle arrest, particularly at the G2/M phase, and triggers apoptotic pathways in cancer cells.

Case Studies

  • Study on HeLa and MCF7 Cell Lines :
    • A series of sulfonamides were tested for cytotoxicity against HeLa (cervical cancer) and MCF7 (breast cancer) cell lines.
    • Results indicated that compounds with bromine substitutions showed enhanced potency, with some achieving sub-micromolar cytotoxicity levels.
    • The study highlighted that the most potent derivatives induced significant disruption of the microtubule network and apoptosis in treated cells .
  • In Vivo Efficacy :
    • In animal models, similar compounds demonstrated reduced tumor growth rates when administered over a treatment period.
    • These findings suggest potential for clinical application in treating specific types of cancers resistant to conventional therapies.

Table 2: Summary of Biological Activity Findings

Study FocusCell LineIC50 (µM)Mechanism of Action
CytotoxicityHeLa< 0.5Microtubule disruption
CytotoxicityMCF7< 0.7Apoptosis induction
In Vivo Tumor Growth InhibitionVarious ModelsNot specifiedTumor growth suppression

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s key structural features are compared below with analogous molecules from the literature:

Compound Name / Class Core Structure Substituents/Functional Groups Molecular Weight (g/mol) Key Properties/Applications
Target Compound Benzenesulfonamide 5-Br, 2-OCH₃, 4-CH₃, N-(2-(cyclohex-1-en-1-yl)ethyl) ~443.4 (estimated) Potential enzyme inhibitor
N-(2-{[5-Bromo-2-(piperidin-1-yl)-pyrimidin-4-yl]sulfanyl}-4-methoxy-phenyl)benzenesulfonamide Pyrimidine-sulfonamide hybrid 5-Br, piperidin-1-yl, sulfanyl linker, benzenesulfonamide ~609.5 (reported) Crystallographically characterized
4-[1-(Cyclohex-1-en-1-yl)-2-(dimethylamino)ethyl]phenol (Desvenlafaxine Related Compound A) Phenol derivative Cyclohex-1-en-1-yl, dimethylaminoethyl chain 245.37 Pharmaceutical impurity reference
4H-Pyrido[1,2-a]pyrimidin-4-one derivatives Pyridopyrimidinone Varied substituents (e.g., 3,4-dimethoxyphenyl, cyclohex-1-en-1-yl, tetrahydropyridinyl) ~350–500 Investigational therapeutics

Key Observations

Core Structure Differences: The target compound’s benzenesulfonamide core distinguishes it from pyrimidine-sulfonamide hybrids (e.g., ) and pyridopyrimidinones (). Compared to the phenol-based desvenlafaxine impurity (), the target’s sulfonamide moiety offers greater acidity (pKa ~10–11 vs.

Substituent Effects: The 5-bromo substituent increases lipophilicity (clogP ~4.2, estimated), which may enhance membrane permeability compared to non-halogenated analogs. The cyclohex-1-en-1-yl-ethyl chain introduces conformational flexibility and π-electron density from the cyclohexene ring, similar to substituents in ’s pyridopyrimidinones. This group may influence steric interactions in biological targets.

Crystallographic and Synthetic Insights :

  • The sulfonamide in was analyzed using SHELX , highlighting the importance of crystallography in confirming substituent orientation and bond lengths. The target compound’s cyclohexene-ethyl chain may adopt a gauche conformation, as observed in cyclohexenyl-containing analogs .
  • Pharmacopeial standards () emphasize strict packaging and storage requirements for structurally related compounds, suggesting that the target compound’s stability may depend on similar conditions (e.g., protection from moisture) .

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